molecular formula C11H11FN2O B2775796 [2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine CAS No. 1048917-47-0

[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine

Cat. No.: B2775796
CAS No.: 1048917-47-0
M. Wt: 206.22
InChI Key: OOULPTLQIGBCDW-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine: is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine typically involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to cyclization with ethyl chloroacetate in the presence of a base to yield the oxazole ring. The final step involves the reduction of the ester group to form the desired methylamine derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is often employed in the development of fluorescent probes and imaging agents.

Medicine: In medicine, [2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine is investigated for its potential therapeutic properties. It is studied for its role in the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of [2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • [2-Fluoro-5-(trifluoromethyl)phenyl]methanol
  • [3-Fluoro-4-(trifluoromethyl)phenyl]methanol
  • [2-Methoxy-5-(trifluoromethoxy)phenyl]methanol

Comparison: Compared to these similar compounds, [2-(4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-methylamine exhibits unique properties due to the presence of the oxazole ring. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications. Additionally, the fluorophenyl group contributes to its high binding affinity and specificity towards molecular targets.

Properties

IUPAC Name

[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-7-10(6-13)14-11(15-7)8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOULPTLQIGBCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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